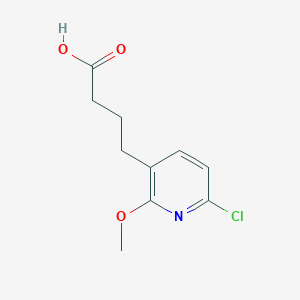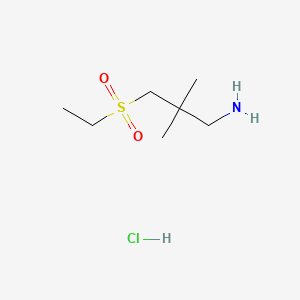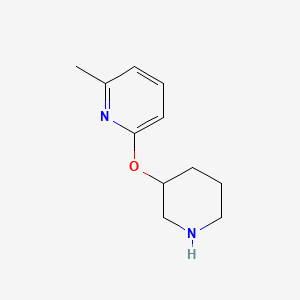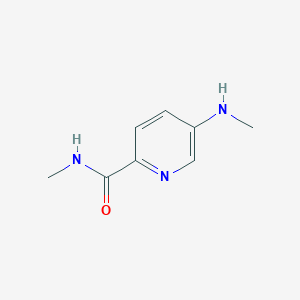
tert-Butyl 2-((3-aminopropyl)thio)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-[(3-aminopropyl)sulfanyl]acetate: is an organic compound that features a tert-butyl ester group, a sulfanyl group, and an aminopropyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[(3-aminopropyl)sulfanyl]acetate typically involves the reaction of tert-butyl bromoacetate with 3-aminopropyl mercaptan under basic conditions. The reaction proceeds via nucleophilic substitution, where the sulfanyl group displaces the bromine atom in tert-butyl bromoacetate, forming the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl 2-[(3-aminopropyl)sulfanyl]acetate can undergo oxidation reactions, where the sulfanyl group is oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various ester derivatives.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 2-[(3-aminopropyl)sulfanyl]acetate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features make it a versatile intermediate for the synthesis of pharmacologically active compounds.
Industry: In the industrial sector, tert-butyl 2-[(3-aminopropyl)sulfanyl]acetate can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of tert-butyl 2-[(3-aminopropyl)sulfanyl]acetate depends on its specific application. In general, the compound can interact with molecular targets through its functional groups. For example, the aminopropyl group can form hydrogen bonds or ionic interactions with biological molecules, while the sulfanyl group can participate in redox reactions.
Comparaison Avec Des Composés Similaires
- tert-Butyl 2-[(2-aminopropyl)sulfanyl]acetate
- tert-Butyl 3-[(2-aminopropyl)sulfanyl]propanoate
- tert-Butyl 2-[(3-aminopropyl)sulfanyl]propanoate
Comparison: tert-Butyl 2-[(3-aminopropyl)sulfanyl]acetate is unique due to its specific arrangement of functional groups. Compared to similar compounds, it offers distinct reactivity and properties, making it suitable for specific applications in synthesis and research. The presence of the tert-butyl ester group provides steric hindrance, which can influence the compound’s reactivity and stability.
Propriétés
Formule moléculaire |
C9H19NO2S |
|---|---|
Poids moléculaire |
205.32 g/mol |
Nom IUPAC |
tert-butyl 2-(3-aminopropylsulfanyl)acetate |
InChI |
InChI=1S/C9H19NO2S/c1-9(2,3)12-8(11)7-13-6-4-5-10/h4-7,10H2,1-3H3 |
Clé InChI |
ZLOHBKWKJCLQSE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CSCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


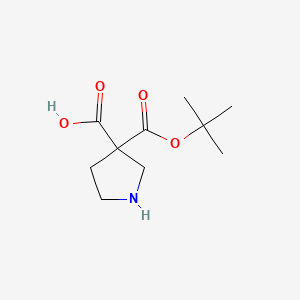
![Methyl 2-[(1S)-1-aminoethyl]-1,3-oxazole-4-carboxylate](/img/structure/B13523170.png)
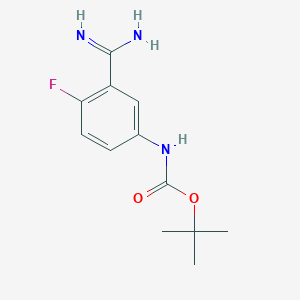

![2-[2-(4-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13523179.png)
![Methyl[(1,3-oxazol-5-yl)methyl]aminehydrochloride](/img/structure/B13523180.png)
![2-Hydroxy-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylicacid](/img/structure/B13523194.png)
![2-[2-(2,2,2-Trichloroacetamido)benzamido]benzoic acid](/img/structure/B13523195.png)

![1-{8,8-Difluoro-1-oxaspiro[4.5]decan-2-yl}methanaminehydrochloride](/img/structure/B13523208.png)
